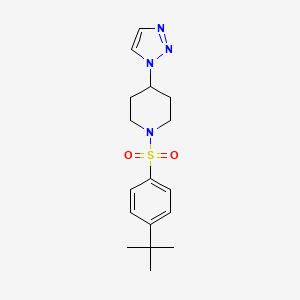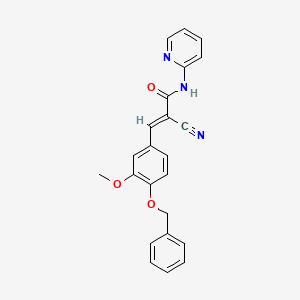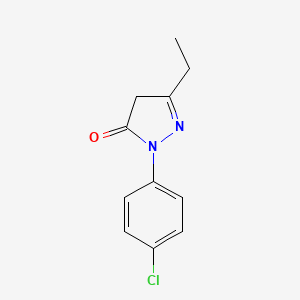
1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, also known as TBSPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Structural Analysis and Synthesis Techniques
Crystal Structure and DFT Calculations : A study on piperazine derivatives, including compounds similar to the requested chemical structure, provided insights into their crystal structures through X-ray diffraction studies. Density Functional Theory (DFT) calculations offered a deeper understanding of their electrophilic and nucleophilic sites. This foundational knowledge aids in the exploration of these compounds for various applications (Kumara et al., 2017).
Synthesis of Piperazine Derivatives for Anti-Malarial Activity : Research into the synthesis of piperazine derivatives with modifications aimed at improving anti-malarial properties highlights the versatility of this chemical framework. The study details how structural changes impact biological activity, underscoring the compound's relevance in medicinal chemistry (Cunico et al., 2009).
Biological Activities and Applications
Antimicrobial Properties : Investigations into piperidine derivatives, including structures related to the chemical , have shown promising antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents, highlighting the compound's significance in addressing resistance issues (Vinaya et al., 2009).
Inhibition of Carbonic Anhydrase Isozymes : A series of sulfonamides incorporating structures related to the requested compound demonstrated inhibitory activity against human carbonic anhydrase isozymes. This research points to potential therapeutic applications in treating conditions like glaucoma, epilepsy, and cancer (Alafeefy et al., 2015).
properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-17(2,3)14-4-6-16(7-5-14)24(22,23)20-11-8-15(9-12-20)21-13-10-18-19-21/h4-7,10,13,15H,8-9,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEASRNGSKIIFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2411984.png)




![N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2411991.png)

![1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411994.png)
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline](/img/structure/B2411996.png)

![3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)
![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2412004.png)
